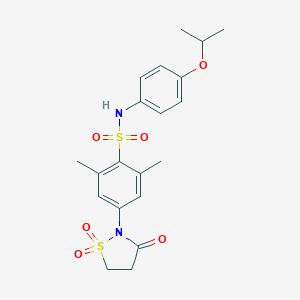
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile, also known as EPOC, is a pyrimidine derivative that has been used in scientific research for various purposes. This compound is of interest due to its unique chemical structure and potential biological activity.
作用机制
The mechanism of action of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile is not fully understood. However, studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can interact with various cellular targets, including enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can induce apoptosis in cancer cells by activating caspase-dependent pathways. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G0/G1 phase. Furthermore, 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
One advantage of using 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile in lab experiments is its potential as a novel therapeutic agent for various diseases. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have anti-cancer, anti-inflammatory, and antiviral activity, making it a promising candidate for drug development. However, one limitation of using 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
For 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile research include investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Furthermore, studies could focus on optimizing the synthesis method for 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile to improve its solubility and bioavailability. Additionally, studies could investigate the mechanism of action of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile to better understand its cellular targets and pathways.
合成方法
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can be synthesized by reacting 2-propylsulfanyl-4,6-dichloropyrimidine with ethyl cyanoacetate in the presence of a base such as sodium hydride. The reaction results in the formation of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile as a white solid with a yield of approximately 60%.
科学研究应用
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been used in scientific research for various purposes, including as a potential anti-cancer agent, anti-inflammatory agent, and antiviral agent. Studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have antiviral activity against the hepatitis C virus.
属性
产品名称 |
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile |
|---|---|
分子式 |
C10H13N3OS |
分子量 |
223.3 g/mol |
IUPAC 名称 |
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H13N3OS/c1-3-5-15-10-12-8(4-2)7(6-11)9(14)13-10/h3-5H2,1-2H3,(H,12,13,14) |
InChI 键 |
SDKPXJAIZSTBHL-UHFFFAOYSA-N |
手性 SMILES |
CCCSC1=NC(=O)C(=C(N1)CC)C#N |
SMILES |
CCCSC1=NC(=O)C(=C(N1)CC)C#N |
规范 SMILES |
CCCSC1=NC(=O)C(=C(N1)CC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B253741.png)

![2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide](/img/structure/B253743.png)

![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253752.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)

